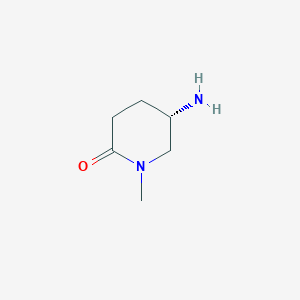![molecular formula C13H16N2O2 B8571059 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B8571059.png)
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine
概述
描述
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a nitrobenzyl group attached to the tetrahydropyridine ring
准备方法
The synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and 1-methyl-1,2,3,6-tetrahydropyridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-nitrobenzyl chloride is reacted with 1-methyl-1,2,3,6-tetrahydropyridine in the presence of the base. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
化学反应分析
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
科学研究应用
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitrobenzyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a tetrahydropyridine ring.
4-Nitrobenzyl derivatives: Various derivatives of 4-nitrobenzyl are studied for their chemical and biological properties.
Tetrahydropyridine derivatives: Compounds with the tetrahydropyridine ring are explored for their potential pharmacological activities.
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16N2O2/c1-14-8-6-12(7-9-14)10-11-2-4-13(5-3-11)15(16)17/h2-6H,7-10H2,1H3 |
InChI 键 |
BUFCNFXRGDNPBC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Imidazo[1,5-a]quinoline](/img/structure/B8571028.png)
![2(1H)-Pyrimidinimine, 1-[2-(2-bromophenyl)ethyl]-](/img/structure/B8571029.png)
![5-[(3-Methyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8571034.png)

![5-[(3-Amino-1,2-benzoxazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8571042.png)

![(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-ylmethanol](/img/structure/B8571048.png)

